molecular formula C9H15N3O B1386481 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1082137-91-4

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No. B1386481
CAS RN: 1082137-91-4
M. Wt: 181.23 g/mol
InChI Key: DRJVOKYGJZUUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol, also known as 2-amino-1-ethanol, is an organic compound with a wide range of applications in scientific research. It is a primary amine, meaning that it has a nitrogen atom connected to two hydrogen atoms, as well as an ethyl group connected to a hydroxy group. This compound has been studied extensively in recent years, due to its potential as a synthetic intermediate in organic synthesis and its ability to act as a catalyst in various reactions.

Scientific Research Applications

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in the synthesis of a variety of compounds. It is also used as a solvent in various processes, such as the hydrolysis of esters and the extraction of compounds from aqueous solutions. Additionally, it is used as a complexing agent in the separation of proteins, and as a buffer in biological systems.

Mechanism Of Action

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol acts as a nucleophile, meaning that it is able to donate electrons to other molecules. This allows it to react with other molecules, such as electrophiles, to form new compounds. It is also able to act as a catalyst in various reactions, as it can bind to the reactants and increase their reactivity. Additionally, it can act as a base in acid-base reactions, as it can accept protons from other molecules and form new compounds.
Biochemical and Physiological Effects
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antagonist of the neurotransmitter glutamate, meaning that it can reduce the activity of the glutamate receptor. Additionally, it has been shown to act as an agonist of the neurotransmitter GABA, meaning that it can increase the activity of the GABA receptor. It has also been shown to have anti-inflammatory and antioxidant properties, as well as to have a protective effect against certain types of cancer.

Advantages And Limitations For Lab Experiments

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol has a number of advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its low cost and ease of synthesis. Additionally, it is non-toxic and has a low boiling point, making it ideal for use in a variety of reactions. However, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of acids and bases, making it unsuitable for use in certain types of reactions.

Future Directions

Given the wide range of applications of 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanolhanol, there are a number of possible future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research could be done to investigate the potential use of this compound as a catalyst in various reactions, as well as its potential use as a complexing agent in protein separations. Finally, further research could be done to investigate the potential use of this compound as a buffer in biological systems.

properties

IUPAC Name

2-[(3-aminopyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12(6-7-13)9-8(10)4-3-5-11-9/h3-5,13H,2,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJVOKYGJZUUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 5
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 6
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.